3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

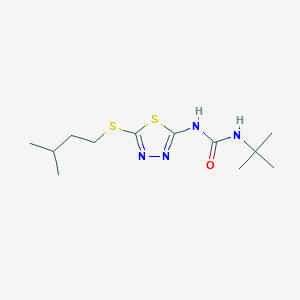

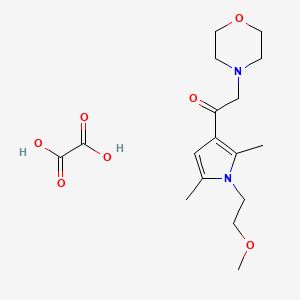

The compound "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" is a chemical that falls within the category of oxime compounds. Oximes are characterized by the presence of the functional group -C=N-OH, and when an oxime is methylated, it forms an O-methyloxime, where the hydroxyl group is replaced by a methoxy group. This particular compound contains a dichlorophenyl group, which suggests the presence of two chlorine atoms on the phenyl ring, potentially affecting its reactivity and physical properties.

Synthesis Analysis

The synthesis of related chlorophenyl-containing compounds has been demonstrated in various studies. For instance, the synthesis of 4-chlorophenyl cyclopropyl ketone, which is structurally related to the compound , involves acylation and cyclization starting from 4-chlorobutyryl chloride and chlorobenzene . Another study describes the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which involves an electrooxidative double ene-type chlorination . These methods could potentially be adapted for the synthesis of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" by incorporating the appropriate oxime formation steps.

Molecular Structure Analysis

The molecular structure of chlorophenyl-containing compounds can be complex, and their characterization often requires sophisticated techniques such as NMR and X-ray crystallography. For example, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined using X-ray crystallography, revealing details about its monoclinic crystal system and cell constants . Similarly, the absolute molecular configuration of another chlorophenyl compound was investigated by X-ray crystallography, showing intermolecular hydrogen bonds and the cis configuration of substituents . These techniques could be employed to elucidate the molecular structure of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime."

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can vary depending on the substituents and the overall molecular structure. For instance, the synthesis of 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones involves reactions with chlorophenyl diazonium salts, leading to tautomeric equilibria between different forms . The synthesis of oximes and O-methyloximes from 1,3-diphenylpropane-1,3-diones also involves reactions with hydroxylamine hydrochloride and O-methylhydroxylamine hydrochloride, which could be relevant for the synthesis of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" would likely be influenced by the presence of the dichlorophenyl group and the oxime moiety. Chlorophenyl groups can impact the solubility, melting point, and stability of the compound. The oxime function, particularly when methylated, could affect the compound's polarity and reactivity with other chemicals. While the specific properties of "3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime" are not detailed in the provided papers, insights can be drawn from the characterization of similar compounds, such as their NMR spectra and crystal structures .

Wissenschaftliche Forschungsanwendungen

Analytical and Biological Chemistry

- Application in Chromatographic Analysis : 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime plays a role in the analysis of methylglyoxal in chemical and biological systems. A study by McLellan & Thornalley (1992) details its use in a liquid chromatographic fluorimetric assay for the quantification of methylglyoxal.

Environmental Science and Toxicology

- Role in Herbicide Degradation and Environmental Impact : Research on herbicides such as diuron (which contains a similar 3,4-dichlorophenyl component) shows their degradation products in marine environments. Gatidou et al. (2004) describe the environmental impact and detection methods for these compounds in marine sediments (Gatidou et al., 2004).

Plant Physiology and Agriculture

- Influence on Plant Growth and Rubber Synthesis : The compound 2-(3,4-dichlorophenoxy)-triethylamine, which is structurally related to 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime, has been studied for its effects on rubber synthesis in plants. Benedict et al. (1983) observed that its application can stimulate rubber synthesis in guayule plants (Benedict et al., 1983).

Biochemistry and Cell Biology

- Cellular Effects and Metabolism : Studies have examined the effects of methylglyoxal, a compound closely related to 3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime, on cell biology and metabolism. For instance, Chakraborty et al. (2014) discuss its cytotoxicity and potential as an anticancer agent, emphasizing its impact on cellular processes (Chakraborty et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Oximes have a wide range of biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on developing new synthetic strategies and designing new oxime derivatives based on the most recent knowledge emerging from the latest research .

Eigenschaften

IUPAC Name |

(3E)-1-(3,4-dichlorophenyl)-3-methoxyiminopropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-15-13-5-4-10(14)7-2-3-8(11)9(12)6-7/h2-3,5-6H,4H2,1H3/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCASRJOSKITIFV-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC(=O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC(=O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dichlorophenyl)-3-oxopropanal O-methyloxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]piperazin-1-yl]acetic acid](/img/structure/B2549105.png)

![methyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2549110.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-methoxyazetidine-3-carboxamide](/img/structure/B2549126.png)